2',4'-Dichloro-5'-fluoroacetofenona

Descripción general

Descripción

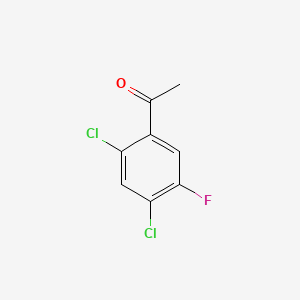

2’,4’-Dichloro-5’-fluoroacetophenone is an organic compound with the molecular formula C8H5Cl2FO. It appears as a white to almost white crystalline solid and is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics such as ciprofloxacin .

Aplicaciones Científicas De Investigación

2’,4’-Dichloro-5’-fluoroacetophenone is widely used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As an intermediate in the synthesis of fluoroquinolone antibiotics, which are used to treat bacterial infections.

Industry: In the production of agrochemicals and other specialty chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-5’-fluoroacetophenone typically involves the following steps:

Fluorination: 3,4-dichloronitrobenzene is reacted with potassium fluoride to form a fluorinated intermediate.

Chlorination: The intermediate is then chlorinated to produce dichlorofluorobenzene.

Acylation: Finally, dichlorofluorobenzene is acylated using an acylating agent to yield 2’,4’-Dichloro-5’-fluoroacetophenone

Industrial Production Methods: In industrial settings, the production process is optimized to enhance yield and purity. This involves:

Condensation Reaction: The mother solution of 2’,4’-Dichloro-5’-fluoroacetophenone is reacted with hydrazine hydrate under heating conditions.

Reduced Pressure Distillation: The reaction mixture undergoes reduced pressure distillation to separate the distillate and residual liquid.

Acidolysis Reaction: Sulfuric acid and an acidolysis catalyst are added to the residual liquid to complete the acidolysis reaction, resulting in the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2’,4’-Dichloro-5’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

Reduction Reactions: It can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide

Major Products:

Substitution: Formation of substituted acetophenones.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids

Mecanismo De Acción

The mechanism of action of 2’,4’-Dichloro-5’-fluoroacetophenone primarily involves its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, fluoroquinolones prevent bacterial cell division and lead to cell death .

Comparación Con Compuestos Similares

- 2-Chloro-4’-fluoroacetophenone

- 2-Chloro-2,2-difluoroacetophenone

- 2,4-Dichloro-5-fluoropyrimidine

Comparison: 2’,4’-Dichloro-5’-fluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balanced combination of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis .

Actividad Biológica

Overview

2',4'-Dichloro-5'-fluoroacetophenone (DFA) is an organic compound with the molecular formula C₈H₅Cl₂FO. This compound has garnered attention for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics, which are essential in treating bacterial infections. Its unique chemical structure imparts distinct biological activities, making it a subject of extensive research.

- Molecular Weight : 202.03 g/mol

- Appearance : White to almost white crystalline solid

- Chemical Structure : Contains two chlorine atoms and one fluorine atom, contributing to its reactivity and biological activity.

The primary mechanism of action for 2',4'-Dichloro-5'-fluoroacetophenone involves its role in synthesizing fluoroquinolone antibiotics. These antibiotics inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By obstructing these enzymes, DFA contributes to bacterial cell death, thereby exhibiting antimicrobial properties .

Antimicrobial Activity

Research has demonstrated that 2',4'-Dichloro-5'-fluoroacetophenone exhibits notable antimicrobial activity against various pathogens. A study investigated its derivatives, including chalcone derivatives synthesized from DFA, which showed significant activity against gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.

| Compound | MIC (μg/ml) | Active Against |

|---|---|---|

| DFA | 110 | Salmonella Typhi |

| EHP (DFA derivative) | 93.3 | E. coli |

| EAP (DFA derivative) | >250 | Pseudomonas aeruginosa |

The results indicated that while all tested compounds exhibited antimicrobial properties, the polymer-based product derived from DFA showed the highest efficacy against E. coli and Salmonella Typhi, suggesting its potential as a therapeutic agent .

Cytotoxicity Studies

In addition to antimicrobial properties, DFA has been evaluated for its cytotoxic effects on tumor cell lines. Compounds that demonstrate cytotoxic activity are often assessed using IC₅₀ values to determine their effectiveness in inhibiting cell growth. Preliminary studies suggest that derivatives of DFA may exhibit cytotoxicity against specific cancer cell lines, though further research is required to establish definitive therapeutic applications .

Case Studies and Research Findings

-

Synthesis and Evaluation of Chalcones :

A study synthesized chalcone derivatives from DFA and evaluated their biological activities. The synthesized compounds were tested against various microbial strains, showing promising results in inhibiting bacterial growth . -

Enzyme Inhibition Studies :

DFA has been used in studies focusing on enzyme inhibition, particularly regarding its interaction with protein-ligand complexes. Such research is crucial for understanding the compound's potential role in drug development and therapeutic applications. -

Crystallization Behavior :

A case study examined the cooling surface effects on nucleation and impurity migration during the crystallization of DFA. This research provides insights into optimizing the crystallization process for pharmaceutical applications, ensuring purity and efficacy in final products .

Propiedades

IUPAC Name |

1-(2,4-dichloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKJFAMIABOKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220668 | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-10-9 | |

| Record name | 2′,4′-Dichloro-5′-fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2',4'-Dichloro-5'-fluoroacetophenone in pharmaceutical synthesis?

A1: 2',4'-Dichloro-5'-fluoroacetophenone serves as a crucial starting material in synthesizing various pharmaceutical compounds, notably a class of antibacterial drugs known as fluoroquinolones. [] One example is l-cyclopropyl-6-fluoro-I .4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, a broad-spectrum antibiotic. [] The compound's structure allows for further chemical modifications, making it a versatile building block in organic synthesis.

Q2: Are there any studies on the electrochemical behavior of 2',4'-Dichloro-5'-fluoroacetophenone and its derivatives?

A2: Yes, electrochemical studies have been conducted on 2',4'-Dichloro-5'-fluoroacetophenone (compound 1) and several of its synthetic derivatives (compounds 2-5) relevant to the production of l-cyclopropyl-6-fluoro-I .4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid. [] These studies employed techniques like cyclic voltammetry and coulometry to investigate the reduction mechanisms of these compounds. Researchers proposed plausible electrochemical mechanisms and examined the influence of resonance isomerism, intramolecular hydrogen bonding, and aromaticity on their electrochemical properties. [] Additionally, the research explored the acid-base equilibria of these compounds using both experimental (cyclic voltammetry) and computational (PCMODEL MMX Molecular Energy Minimisation Software) approaches. []

Q3: How is 2',4'-Dichloro-5'-fluoroacetophenone used in continuous flow chemistry applications?

A3: A recent innovation describes a continuous tubular production method for synthesizing 2,4-dichloro-5-fluorobenzoyl chloride using 2',4'-Dichloro-5'-fluoroacetophenone as the starting material. [] This method involves an oxidation reaction using oxygen in the presence of a nitric acid and sulfuric acid catalyst mixture, converting the acetophenone derivative to 2,4-dichloro-5-fluorobenzoic acid. [] Subsequent acylation using bis(trichloromethyl)carbonate (BTC) yields the desired 2,4-dichloro-5-fluorobenzoyl chloride. [] This continuous flow approach offers advantages such as enhanced process control, reduced waste generation, and improved safety compared to traditional batch processes.

Q4: What are the current research areas focusing on 2',4'-Dichloro-5'-fluoroacetophenone?

A4: Current research investigates the influence of cooling surfaces on the nucleation and impurity migration behavior during the layer melt crystallization of 2',4'-Dichloro-5'-fluoroacetophenone. [] Understanding these factors is crucial for developing efficient and scalable purification processes for this compound, which is important for its use in pharmaceutical applications. Further studies also focus on characterizing the solid-liquid equilibrium behavior of 2',4'-Dichloro-5'-fluoroacetophenone. [] These investigations aim to provide insights into its thermodynamic properties, which are essential for optimizing crystallization processes and formulating the compound into different drug products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.